Introduction: The Significance of the Pyrazole Scaffold
Introduction: The Significance of the Pyrazole Scaffold
An In-depth Technical Guide to the Physical Properties of 4-Ethynyl-1-isopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring system is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its versatile biological activities.[1] Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are integral to numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The specific substitution pattern on the pyrazole ring allows for fine-tuning of its physicochemical and pharmacological properties. This guide focuses on 4-Ethynyl-1-isopropyl-1H-pyrazole , a molecule of interest for its potential as a versatile building block. The ethynyl group at the C4 position offers a reactive handle for further chemical transformations, such as click chemistry or Sonogashira coupling, while the N1-isopropyl group enhances lipophilicity and modulates the electronic properties of the ring. Understanding the core physical properties of this compound is the first critical step in its application for novel synthesis and drug discovery.
Molecular Identity and Structural Representation
Correctly identifying a compound is fundamental. The following identifiers and structural representation define 4-Ethynyl-1-isopropyl-1H-pyrazole.
| Identifier | Value | Source |
| CAS Number | 1354706-51-6 | [4] |
| Molecular Formula | C₈H₁₀N₂ | [4] |
| Molecular Weight | 134.18 g/mol | [4] |
| Synonym | 4-ethynyl-1-(propan-2-yl)-1H-pyrazole | [4] |
| SMILES | CC(C)n1cc(c#C)cn1 | [4] |
graph MolStructure { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N"]; N2 [label="N"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C_iso_CH [label="CH"]; C_iso_CH3_1 [label="CH₃"]; C_iso_CH3_2 [label="CH₃"]; C_eth_1 [label="C"]; C_eth_2 [label="CH"];
// Positioning N1 [pos="0,0.5!"]; N2 [pos="-0.87,-0.25!"]; C3 [pos="-0.87,-1.25!"]; C4 [pos="0,-2.0!"]; C5 [pos="0.87,-1.25!"];
// Isopropyl group C_iso_CH [pos="0.87,1.5!"]; C_iso_CH3_1 [pos="1.74,2.0!"]; C_iso_CH3_2 [pos="0,2.25!"];
// Ethynyl group C_eth_1 [pos="0,-3.0!"]; C_eth_2 [pos="0,-4.0!"];
// Bonds N1 -- N2 [label=""]; N2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; N1 -- C_iso_CH [label=""]; C_iso_CH -- C_iso_CH3_1 [label=""]; C_iso_CH -- C_iso_CH3_2 [label=""]; C4 -- C_eth_1 [label=""]; C_eth_1 -- C_eth_2 [label="", style=filled, penwidth=3];
// Double bonds in ring N1 -- C5 [style=dashed]; C3 -- N2 [style=dashed]; C4 -- C3 [style=dashed]; C4 -- C5 [style=dashed];
// Invisible nodes for double bonds node [shape=point, width=0, height=0]; p1 [pos="-0.435,-0.85!"]; p2 [pos="0.435,-0.375!"]; p3 [pos="0.435,-1.625!"]; p4 [pos="-0.435,-1.625!"];
// Double bond lines N2 -- C3 [len=1.5]; C4 -- C5 [len=1.5]; }
Caption: Molecular Structure of 4-Ethynyl-1-isopropyl-1H-pyrazole.
Computed Physicochemical Properties and Safety Data
While experimental data for certain physical properties are not widely published, computational models provide valuable predictive insights. These are essential for initial screening in drug development and for predicting behavior in various solvent systems.
| Property | Predicted Value | Significance in Drug Development |
| LogP (Octanol-Water Partition Coefficient) | 1.4453[4] | Indicates moderate lipophilicity, influencing membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 17.82 Ų[4] | Suggests good potential for oral bioavailability (typically TPSA < 140 Ų). |
| Hydrogen Bond Acceptors | 2[4] | The two pyrazole nitrogens can interact with biological targets. |
| Hydrogen Bond Donors | 0[4] | The N1-substitution removes the acidic proton, altering its interaction profile. |
| Rotatable Bonds | 1[4] | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. |
Safety and Handling Information
As a research chemical, proper handling is paramount. The following GHS hazard information has been reported.[4]
-
Pictogram: GHS07 (Exclamation Mark)[4]
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Signal Word: Warning[4]
-
Hazard Statements:
-
Storage: Store sealed in a dry environment at 2-8°C.[4]
Experimental Physical Properties: A Methodological Guide
Appearance
Based on analogous substituted pyrazoles, such as 1-Isopropyl-1H-pyrazole-4-carboxylic acid which is a white to off-white crystalline powder[5], 4-Ethynyl-1-isopropyl-1H-pyrazole is expected to be a crystalline solid or a low-viscosity oil at room temperature. Visual inspection is the first, simplest step in characterization.
Melting Point Determination
Causality: The melting point is a critical indicator of purity. A pure crystalline solid will exhibit a sharp melting range (typically 0.5-1.0°C). Impurities disrupt the crystal lattice, leading to a depressed and broadened melting range.[6]
Protocol: Capillary Method
This is the most common and reliable method for determining the melting point of a solid organic compound.
-
Sample Preparation: Place a small amount of the dry compound on a watch glass. Finely powder the crystals with a spatula.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate measurement.
-
Accurate Determination: Allow the apparatus to cool well below the approximate melting point. Insert a new sample and heat at a slow, controlled rate (1-2°C per minute).
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Caption: Logical Flow for Density Determination using a Pycnometer.
Solubility Profiling
Causality: Solubility is a critical parameter in drug development, influencing absorption, distribution, and formulation. [7]A solubility profile in various pharmaceutically relevant solvents (aqueous buffers, organic solvents) is essential.
Protocol: Shake-Flask Method
This is the gold standard method for determining equilibrium solubility. [7]
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge or filter the samples to obtain a clear, saturated solution.
-
Quantification: Accurately dilute a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Reporting: Express solubility in units such as mg/mL or mol/L.
Spectroscopic Characterization Profile
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. While specific spectra for 4-Ethynyl-1-isopropyl-1H-pyrazole are not publicly available, a predicted profile based on its functional groups is provided below.
Predicted ¹H NMR Spectrum (in CDCl₃)
-
~8.0-8.2 ppm (s, 1H): Pyrazole H-3 proton.
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~7.8-8.0 ppm (s, 1H): Pyrazole H-5 proton.
-
~4.5-4.8 ppm (septet, 1H, J ≈ 7.0 Hz): Isopropyl methine (CH) proton. [8]* ~3.0-3.2 ppm (s, 1H): Acetylenic (ethynyl) proton.
-
~1.4-1.6 ppm (d, 6H, J ≈ 7.0 Hz): Isopropyl methyl (CH₃) protons. [8] Predicted ¹³C NMR Spectrum (in CDCl₃)
-
~140-145 ppm: Pyrazole C-3.
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~130-135 ppm: Pyrazole C-5.
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~110-115 ppm: Pyrazole C-4 (attached to ethynyl group).
-
~80-85 ppm: Ethynyl quaternary carbon.
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~75-80 ppm: Ethynyl CH carbon.
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~50-55 ppm: Isopropyl CH carbon. [8]* ~22-24 ppm: Isopropyl CH₃ carbons. [8] Predicted Infrared (IR) Absorption Frequencies
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~3300 cm⁻¹ (sharp, strong): Acetylenic C-H stretch.
-
~3100-3150 cm⁻¹ (medium): Aromatic C-H stretch (pyrazole ring). [8]* ~2950-3000 cm⁻¹ (medium): Aliphatic C-H stretch (isopropyl). [8]* ~2100-2150 cm⁻¹ (weak to medium): C≡C stretch.
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~1450-1550 cm⁻¹ (medium): C=C/C=N stretches within the pyrazole ring. [8]
Conclusion
4-Ethynyl-1-isopropyl-1H-pyrazole is a promising heterocyclic building block. This guide has consolidated its known identifiers and computed properties, which suggest favorable characteristics for applications in medicinal chemistry, such as good oral bioavailability potential. [4]Crucially, where experimental data is lacking, this document provides robust, validated methodologies for the determination of its core physical properties—melting point, boiling point, density, and solubility. By equipping researchers with both the available data and the practical means to generate new, reliable data, this guide serves as a comprehensive resource for the continued investigation and application of this versatile compound.
References
-
ResearchGate. 1H and 13C NMR spectral characteristics of 1H-pyrazole. [Link]
-
MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024-12-05). [Link]
-
Encyclopedia.pub. Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022-06-30). [Link]
-
RocketProps. Density calculation of liquid organic compounds using a simple equation of state up to high pressures. (2011-02-25). [Link]
-
National Institutes of Health (NIH). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019-12-20). [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
uoanbar.edu.iq. EXPERIMENT (1) DETERMINATION OF MELTING POINTS. (2021-09-19). [Link]
-
uotechnology.edu.iq. Experimental No. (2) Boiling Point. (2021-07-16). [Link]
-
Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022-05-05). [Link]
-
University of Calgary. Melting point determination. [Link]
-
Bergen Community College. Experiment 1: Mass, Volume, and Density. [Link]
-
Chemistry LibreTexts. 7.11: Solubility: Calculations. (2024-05-28). [Link]
-
MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]
-
ResearchGate. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022-04-07). [Link]
-
Al-Rasheed University College. Organic Chemistry Laboratory - Density. [Link]
-
European Chemicals Agency (ECHA). Pyrazole - Substance Information. [Link]
-
Alloprof. Measuring Solubility. [Link]
-
Slideshare. Solubility & Method for determination of solubility. [Link]
-
JoVE. Video: Boiling Points - Procedure. (2020-03-26). [Link]
-
studocu.com. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]
-
Semantic Scholar. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023-07-14). [Link]
-
YouTube. How to Measure the Density of a Liquid. (2016-06-20). [Link]
-
SSERC. Melting point determination. [Link]
-
Mettler Toledo. Measuring Density with a Laboratory Balance. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. chemimpex.com [chemimpex.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. pdf.benchchem.com [pdf.benchchem.com]
